REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[C:10]([C:12]#[N:13])[CH:9]=[CH:8][C:3]=1[NH:4]C(=O)C.Cl>C(O)C>[NH2:4][C:3]1[CH:8]=[CH:9][C:10]([C:12]#[N:13])=[CH:11][C:2]=1[Cl:1]
|
Name
|
|
Quantity
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12.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(NC(C)=O)C=CC(=C1)C#N
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
C(C)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
was refluxed for 30 minutes
|
Duration
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30 min
|
Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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DISSOLUTION
|
Details
|
The residue was dissolved in water
|
Type
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EXTRACTION
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Details
|
extracted with chloroform
|
Type
|
CONCENTRATION
|
Details
|
The extract was concentrated
|
Type
|
WASH
|
Details
|
eluting with chloroform
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Type
|
ADDITION
|
Details
|
The fractions containing the desired compound
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C#N)C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 58.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |